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molecular formula C8H7F3O3S B8544898 (2-Trifluoromethylphenyl)methanesulfonic acid

(2-Trifluoromethylphenyl)methanesulfonic acid

Cat. No. B8544898
M. Wt: 240.20 g/mol
InChI Key: KUCRAQDBLZUBQD-UHFFFAOYSA-N
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Patent
US07557135B2

Procedure details

To a suspension of (2-trifluoromethylphenyl)methanesulfonic acid (20.3 g, 84 mmol) in THF (1.9 L) and DMF (5.0 mL) at −20° C. was added oxalyl chloride (44.7 mL, 0.5 mol) slowly dropwise over 1 hr. The bath temperature was maintained below 0° C. for 4 h, at which point the reaction was evaporated to a volume of ˜250 mL and diluted with 500 mL of ethyl acetate. This solution was washed with brine in a separatory funnel and dried over magnesium sulfate. The solution was then evaporated to a brown oil. This oil was taken up in 500 mL of pet ether (30-50°) and heated with a heat gun until the oil went into solution. The solution was then placed into a dry-ice acetone bath to cool resulting in formation of a white crystalline material. This material was collected via filtration and dried to afford 19 g (85%) of (2-trifluoromethylphenyl)methanesulfonyl chloride as a white solid.
Quantity
20.3 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10](O)(=[O:12])=[O:11].C(Cl)(=O)C([Cl:19])=O>C1COCC1.CN(C=O)C>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][S:10]([Cl:19])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CS(=O)(=O)O)(F)F
Name
Quantity
1.9 L
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
44.7 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The bath temperature was maintained below 0° C. for 4 h, at which
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was evaporated to a volume of ˜250 mL
ADDITION
Type
ADDITION
Details
diluted with 500 mL of ethyl acetate
WASH
Type
WASH
Details
This solution was washed with brine in a separatory funnel
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solution was then evaporated to a brown oil
CUSTOM
Type
CUSTOM
Details
was taken up in 500 mL of pet ether (30-50°)
TEMPERATURE
Type
TEMPERATURE
Details
heated with a heat gun until the oil
CUSTOM
Type
CUSTOM
Details
The solution was then placed into a dry-ice acetone bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
resulting in formation of a white crystalline material
FILTRATION
Type
FILTRATION
Details
This material was collected via filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CS(=O)(=O)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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